![molecular formula C7H12F3NO B1464032 4-Methoxy-4-(trifluoromethyl)piperidine CAS No. 1333106-10-7](/img/structure/B1464032.png)
4-Methoxy-4-(trifluoromethyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Methoxy-4-(trifluoromethyl)piperidine involves condensation reactions. One approach includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Further studies have explored its synthesis in the context of pesticide development .
Molecular Structure Analysis
The chemical structure of 4-Methoxy-4-(trifluoromethyl)piperidine consists of a piperidine ring with a trifluoromethyl group (CF₃) and a methoxy group (OCH₃) attached. The fluorine atoms in the trifluoromethyl group contribute to its unique properties .
Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various reactions, including C-N cross-coupling reactions and the synthesis of dopamine D3 receptor antagonists . Additionally, its unique properties make it a valuable building block in the development of novel compounds .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
4-methoxy-4-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-12-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANLUEMLYOYQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-(trifluoromethyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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